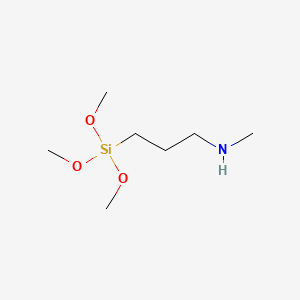

N-Methylaminopropyltrimethoxysilane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYVMJLSUSGYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062826 | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-25-8 | |

| Record name | (Methylaminopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylaminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Methylaminopropyltrimethoxysilane, a versatile organosilane compound with significant applications in materials science and bioconjugation. This document details the core synthetic routes, experimental methodologies, and quantitative data to support researchers and professionals in the development and application of this compound.

Introduction

N-Methylaminopropyltrimethoxysilane (N-MAPS) is a bifunctional organosilane featuring a secondary amine and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a coupling agent, surface modifier, and a linker in the synthesis of more complex molecules. Its ability to form covalent bonds with both organic and inorganic materials makes it a valuable tool in drug delivery systems, diagnostic assays, and the development of advanced materials. This guide will focus on the two predominant methods for its synthesis: the amination of 3-chloropropyltrimethoxysilane (B1208415) and the hydrosilylation of N-methylallylamine.

Synthesis Pathways

The industrial production of N-Methylaminopropyltrimethoxysilane is primarily achieved through two distinct chemical reactions. Each pathway offers advantages and disadvantages concerning reaction conditions, catalyst requirements, and overall yield.

Pathway 1: Amination of 3-Chloropropyltrimethoxysilane

This is a common and straightforward method for synthesizing N-Methylaminopropyltrimethoxysilane. The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropyltrimethoxysilane with methylamine (B109427).

Reaction Scheme:

Amination of 3-Chloropropyltrimethoxysilane.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. This results in the displacement of the chloride ion and the formation of a secondary amine and methylamine hydrochloride as a byproduct.

While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, thermometer, and an addition funnel is charged with an excess of methylamine, typically as an aqueous or alcoholic solution.

-

Addition of Silane: 3-Chloropropyltrimethoxysilane is added dropwise to the methylamine solution while maintaining the temperature between 20-40°C. The reaction is exothermic and may require external cooling.

-

Reaction Time: The mixture is stirred for several hours (typically 4-8 hours) at a controlled temperature to ensure complete reaction.

-

Work-up and Purification:

-

The resulting mixture contains the desired product and methylamine hydrochloride.

-

The excess methylamine and solvent are removed under reduced pressure.

-

The methylamine hydrochloride is separated by filtration.

-

The crude product is then purified by fractional distillation under vacuum to yield pure N-Methylaminopropyltrimethoxysilane.

-

| Parameter | Value/Range | Notes |

| Reactant Ratio | 1:2 to 1:5 (Silane:Methylamine) | An excess of methylamine is used to drive the reaction to completion and minimize side reactions. |

| Reaction Temperature | 20 - 60 °C | Higher temperatures can lead to side reactions and pressure build-up. |

| Reaction Time | 4 - 12 hours | Dependent on temperature and reactant concentration. |

| Solvent | Water, Methanol, or Ethanol | The choice of solvent can influence reaction rate and work-up procedure. |

| Typical Yield | 70 - 85% | Yields can be optimized by controlling reaction parameters. |

Pathway 2: Hydrosilylation of N-Methylallylamine

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of N-methylallylamine, catalyzed by a transition metal complex, typically platinum-based.

Reaction Scheme:

Hydrosilylation of N-Methylallylamine.

Reaction Mechanism: The reaction typically proceeds via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst.

A representative experimental procedure for the hydrosilylation synthesis is as follows:

-

Catalyst Preparation: A platinum catalyst, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), is dissolved in a suitable solvent (e.g., toluene (B28343) or xylene) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: N-Methylallylamine is added to the reaction vessel.

-

Hydrosilylation: Trimethoxysilane is added slowly to the mixture at a controlled temperature, typically between 60-100°C. The reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of reactants.

-

Purification: Upon completion, the catalyst may be removed by filtration through a solid adsorbent. The solvent and any unreacted starting materials are then removed by distillation, followed by vacuum distillation of the residue to obtain the pure N-Methylaminopropyltrimethoxysilane.

| Parameter | Value/Range | Notes |

| Catalyst | Platinum-based (e.g., Karstedt's, Speier's) | Catalyst concentration is typically in the ppm range. |

| Reactant Ratio | ~1:1 (Allylamine:Silane) | A slight excess of one reactant may be used. |

| Reaction Temperature | 60 - 120 °C | Temperature control is crucial for selectivity and to prevent side reactions. |

| Reaction Time | 1 - 6 hours | Generally faster than the amination route. |

| Solvent | Toluene, Xylene, or solvent-free | Solvent choice can affect reaction rate and product purity. |

| Typical Yield | > 90% | This method often provides higher yields and purity compared to the amination route. |

Experimental Workflows

The following diagrams illustrate the general workflows for the two primary synthesis pathways.

Workflow for Amination Synthesis:

Amination Synthesis Workflow.

Workflow for Hydrosilylation Synthesis:

Hydrosilylation Synthesis Workflow.

Conclusion

Both the amination and hydrosilylation pathways are viable for the synthesis of N-Methylaminopropyltrimethoxysilane. The choice of method often depends on factors such as desired purity, yield, cost of raw materials and catalysts, and the scale of production. The hydrosilylation route generally offers higher yields and purity, while the amination route may be more economical for certain applications. This guide provides the fundamental knowledge for researchers and professionals to select and implement the most suitable synthesis strategy for their specific needs. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of N-Methylaminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism and kinetics of N-Methylaminopropyltrimethoxysilane. The information presented is curated for professionals in research and development who utilize silane (B1218182) chemistry for surface modification, nanoparticle functionalization, and drug delivery systems. This document outlines the fundamental chemical transformations, factors influencing reaction rates, and detailed methodologies for empirical studies.

Introduction to N-Methylaminopropyltrimethoxysilane and its Hydrolysis

N-Methylaminopropyltrimethoxysilane is a bifunctional organosilane possessing a secondary amine group and three hydrolyzable methoxy (B1213986) groups. This structure allows it to act as a coupling agent, bridging inorganic substrates and organic polymers. The hydrolysis of the methoxy groups to form silanol (B1196071) groups (Si-OH) is the critical initial step in the application of this silane. These silanol groups can then condense with hydroxyl groups on substrate surfaces or with other silanol groups to form a stable siloxane network (Si-O-Si).

The overall process can be summarized in two primary stages:

-

Hydrolysis: The three methoxy groups are sequentially replaced by hydroxyl groups upon reaction with water.

-

Condensation: The newly formed silanol groups react with each other or with surface hydroxyls to form siloxane bonds, releasing water or alcohol as a byproduct.

The rate and extent of these reactions are highly dependent on several experimental conditions, which will be explored in detail in this guide.

The Hydrolysis Mechanism

The hydrolysis of N-Methylaminopropyltrimethoxysilane is a nucleophilic substitution reaction at the silicon atom. The reaction can be catalyzed by both acids and bases.

Under acidic conditions , a methoxy group is first protonated, making it a better leaving group (methanol). A water molecule then attacks the silicon center. The rate-determining step is typically the attack of water on the protonated silane.

In basic conditions , a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of a methoxy group. The rate is dependent on the concentration of both the silane and the hydroxide ions.

The presence of the secondary amino group in N-Methylaminopropyltrimethoxysilane can lead to intramolecular catalysis, where the amine functionality can facilitate the hydrolysis of the methoxy groups. However, the steric hindrance from the methyl group on the nitrogen atom may slightly decrease the hydrolysis rate compared to primary aminosilanes.

The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species:

-

(CH₃O)₂Si(R)-OH

-

(CH₃O)Si(R)-(OH)₂

-

Si(R)-(OH)₃

Where R represents the N-Methylaminopropyl group. These silanol intermediates are often unstable and readily undergo condensation.

Kinetics of Hydrolysis

The kinetics of alkoxysilane hydrolysis are complex and influenced by a multitude of factors. While specific kinetic data for N-Methylaminopropyltrimethoxysilane is not extensively available in the public domain, the general principles governing aminosilane (B1250345) hydrolysis provide a strong framework for understanding its behavior. The hydrolysis reaction is influenced by a wide range of experimental factors such as temperature, pH, and the presence of a catalyst.[1]

Factors Influencing Hydrolysis Rate

-

pH: The hydrolysis rate is significantly influenced by the pH of the solution. The rate is generally slowest at neutral pH and increases under both acidic and basic conditions.[2] For many aminosilanes, the hydrolysis is rapid in acidic aqueous solutions, and the resulting silanols show good stability against self-condensation at low pH.[2]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate, following the Arrhenius equation.[3]

-

Solvent: The type of solvent and the concentration of water play a crucial role. The presence of an organic co-solvent, such as ethanol, can affect the solubility of the silane and the rate of hydrolysis.[4]

-

Catalysts: The hydrolysis can be catalyzed by acids, bases, and certain metal salts. The amino group within the aminosilane structure can also act as an internal catalyst.

-

Steric Effects: The steric bulk of the alkyl group on the silicon atom and any substituents on the organic functional group can influence the rate of hydrolysis. It has been observed that the hydrolysis rate for aminosilanes follows the order of primary > secondary > tertiary amines, suggesting that increased crowding around the nitrogen atom can decrease the rate.[5]

Quantitative Kinetic Data for Related Aminosilanes

To provide a quantitative perspective, the following table summarizes kinetic data for the hydrolysis of other aminosilanes. This data can be used as a reference for estimating the reactivity of N-Methylaminopropyltrimethoxysilane.

| Silane | Conditions | Rate Constant (k) | Reference |

| 3-Aminopropyltriethoxysilane (APES) | Acidic (acetic acid) in ethanol:water (80:20 w/w) | Hydrolysis is very fast | [6] |

| 3-(2-Aminoethylamino)propyl-trimethoxysilane (DAMS) | Acidic (acetic acid) in ethanol:water (80:20 w/w) | -66% hydrolysis after 6h | [7] |

| γ-Glycidoxypropyltrimethoxysilane (γ-GPS) | 2 wt% in D₂O/H₂O (26/74), pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for the first step) | [8] |

Experimental Protocols for Studying Hydrolysis

The hydrolysis of N-Methylaminopropyltrimethoxysilane can be effectively monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To determine the rate of hydrolysis by monitoring the disappearance of the methoxy protons and the appearance of methanol (B129727) protons.

Materials:

-

N-Methylaminopropyltrimethoxysilane

-

Deuterated solvent (e.g., D₂O, or a mixture of an organic solvent and D₂O)

-

Internal standard (e.g., dioxane)

-

pH buffer solutions or acid/base for catalysis

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of N-Methylaminopropyltrimethoxysilane in the chosen deuterated solvent.

-

Prepare a separate solution containing the deuterated solvent, internal standard, and the desired pH buffer or catalyst.

-

Equilibrate both solutions to the desired reaction temperature.

-

At time t=0, mix the two solutions in an NMR tube and immediately place it in the NMR spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the methoxy protons of the silane (around 3.5 ppm) and the methyl protons of the methanol byproduct (around 3.3 ppm), relative to the internal standard.

-

Plot the concentration of the silane (or the extent of reaction) as a function of time to determine the reaction kinetics. The disappearance of Si-O-R and the formation of Si-OH and then Si-O-Si or Si-O-M (metal) are normally monitored.[9]

Monitoring Hydrolysis by in-situ FTIR Spectroscopy

Objective: To monitor the hydrolysis by observing changes in the vibrational bands corresponding to Si-O-CH₃, Si-OH, and C-O bonds.

Materials:

-

N-Methylaminopropyltrimethoxysilane

-

Water

-

Organic solvent (if required, e.g., ethanol)

-

Catalyst (acid or base)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Set up the FTIR-ATR system and acquire a background spectrum of the clean ATR crystal.

-

Prepare the reaction mixture by combining N-Methylaminopropyltrimethoxysilane, water, and any solvent or catalyst in a reaction vessel.

-

At time t=0, apply a small amount of the reaction mixture onto the ATR crystal.

-

Record FTIR spectra at regular time intervals.

-

Analyze the spectra for the following changes:

-

Decrease in the intensity of the Si-O-CH₃ stretching bands (around 1080-1100 cm⁻¹).

-

Increase in the intensity of the broad Si-OH stretching band (around 3200-3600 cm⁻¹) and the Si-OH bending band (around 950 cm⁻¹).

-

Increase in the intensity of bands associated with methanol formation.

-

-

The rate of hydrolysis can be determined by plotting the change in the integrated area of a characteristic peak (e.g., Si-O-CH₃) over time.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hydrolysis and condensation pathway of N-Methylaminopropyltrimethoxysilane.

Caption: Experimental workflow for NMR-based kinetic study of silane hydrolysis.

Conclusion

References

- 1. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of N-Methylaminopropyltrimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (MAPTMS) is a versatile organofunctional silane (B1218182) coupling agent widely utilized in material science, surface modification, and increasingly, in biomedical applications. Its bifunctional nature, possessing a secondary amine and a hydrolyzable trimethoxysilyl group, allows it to act as a molecular bridge between organic and inorganic materials. A thorough understanding of its chemical structure and behavior, as elucidated by spectroscopic techniques, is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic analysis of MAPTMS, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy.

Synthesis of N-Methylaminopropyltrimethoxysilane

The primary industrial synthesis route for N-Methylaminopropyltrimethoxysilane involves the direct amination of 3-chloropropyltrimethoxysilane (B1208415) with methylamine (B109427). In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain, forming the N-methylamino group and methylammonium (B1206745) chloride as a byproduct.

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the structural confirmation and purity assessment of N-Methylaminopropyltrimethoxysilane. The following sections detail the expected spectral data from NMR, FTIR, and Raman analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of MAPTMS in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Methylaminopropyltrimethoxysilane

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Si-O-CH ₃ | ~3.5 | s | 9H |

| N-CH ₂- | ~2.5 | t | 2H |

| -CH ₂- | ~1.6 | m | 2H |

| Si-CH ₂- | ~0.6 | t | 2H |

| N-CH ₃ | ~2.4 | s | 3H |

| N-H | ~1.0 (broad) | s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Methylaminopropyltrimethoxysilane

| Carbon Atom | Chemical Shift (ppm) |

| Si-O-C H₃ | ~50 |

| N-C H₂- | ~52 |

| -C H₂- | ~20 |

| Si-C H₂- | ~8 |

| N-C H₃ | ~36 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in MAPTMS by measuring the absorption of infrared radiation.

Table 3: Key FTIR Peak Assignments for N-Methylaminopropyltrimethoxysilane

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-3500 (broad) | N-H stretch | Secondary Amine |

| 2940, 2840 | C-H stretch | -CH₃, -CH₂- |

| 1470 | C-H bend | -CH₂- |

| 1190, 1080 | Si-O-C stretch | Methoxysilane |

| 820 | Si-O-C bend | Methoxysilane |

| 780 | Si-C stretch | Alkylsilane |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Table 4: Key Raman Peak Assignments for N-Methylaminopropyltrimethoxysilane

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2940, 2880 | C-H stretch | -CH₃, -CH₂- |

| 1450 | C-H bend | -CH₂- |

| 1300-1200 | C-N stretch | Amine |

| 1100-1000 | Si-O-C stretch | Methoxysilane |

| 700-600 | Si-C stretch | Alkylsilane |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Methylaminopropyltrimethoxysilane in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

FTIR Spectroscopy

-

Sample Preparation: For liquid samples, a small drop of N-Methylaminopropyltrimethoxysilane can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer. Collect a background spectrum of the empty sample holder (or clean ATR crystal) before analyzing the sample.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify and label the characteristic absorption bands.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid N-Methylaminopropyltrimethoxysilane in a glass capillary tube or on a microscope slide.

-

Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Calibrate the instrument using a known standard (e.g., silicon).

-

Data Acquisition: Focus the laser onto the sample and collect the scattered light. Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

Data Processing: The Raman spectrum is typically plotted as intensity versus Raman shift (cm⁻¹). Identify and assign the characteristic Raman bands.

Signaling Pathways and Reaction Mechanisms

The utility of N-Methylaminopropyltrimethoxysilane as a coupling agent stems from the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation reactions.

Hydrolysis and Condensation

In the presence of water, the methoxy (B1213986) groups of MAPTMS hydrolyze to form reactive silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. These silanol groups can then condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and eventually a cross-linked network. This process is the basis for the formation of silane-based coatings and surface modifications.

An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylaminopropyltrimethoxysilane (N-MAPTMS) is a versatile organosilane compound widely utilized as a coupling agent and surface modifier in various scientific and industrial applications. Its bifunctional nature, featuring a reactive secondary amine and a hydrolyzable trimethoxysilyl group, allows it to form stable covalent bonds with both organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and key reaction mechanisms of N-MAPTMS, intended to support researchers and professionals in its application.

Chemical Structure and Properties

N-Methylaminopropyltrimethoxysilane is characterized by a propyl chain linking a secondary amine (methylamino group) to a silicon atom, which is further bonded to three methoxy (B1213986) groups. This unique structure dictates its chemical reactivity and utility. The trimethoxysilyl group can undergo hydrolysis and condensation to form a stable siloxane network on inorganic substrates, while the secondary amine provides a reactive site for coupling with organic polymers or biomolecules.

Visualization of the Chemical Structure

Caption: Chemical structure of N-Methylaminopropyltrimethoxysilane.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-Methylaminopropyltrimethoxysilane.

| Property | Value |

| Molecular Formula | C₇H₁₉NO₃Si[1][2][3][4][5][6] |

| Molecular Weight | 193.32 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 3069-25-8[1][4][6][7][8][9][10] |

| Appearance | Colorless to straw-colored liquid[3][4] |

| Boiling Point | 106 °C at 30 mmHg[1][2][8][11] |

| Density | 0.975 - 0.978 g/mL at 25 °C[1][2][8] |

| Refractive Index | 1.4194 at 20 °C[2] |

| Purity | Typically ~97%[1][2][3][4] |

Key Chemical Reactions

The utility of N-Methylaminopropyltrimethoxysilane as a coupling agent is primarily due to two key chemical reactions: synthesis via amination and its subsequent hydrolysis and condensation.

Synthesis Pathway

The most common industrial method for synthesizing N-Methylaminopropyltrimethoxysilane is through the direct amination of 3-Chloropropyltrimethoxysilane with methylamine (B109427).[1] In this nucleophilic substitution reaction, the methylamine displaces the chlorine atom on the propyl chain.

Caption: Synthesis of N-Methylaminopropyltrimethoxysilane.

Hydrolysis and Condensation

The functionality of N-Methylaminopropyltrimethoxysilane as a coupling agent relies on the hydrolysis of its methoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by condensation to form stable siloxane (Si-O-Si) bonds. This process allows the molecule to covalently bond to inorganic substrates and to itself, forming a cross-linked network.

Caption: Hydrolysis and condensation of N-Methylaminopropyltrimethoxysilane.

Experimental Protocols

Synthesis of N-Methylaminopropyltrimethoxysilane

Materials:

-

3-Chloropropyltrimethoxysilane

-

Methylamine (aqueous or anhydrous)

-

Reaction vessel with a stirrer, condenser, and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with methylamine.

-

Slowly add 3-Chloropropyltrimethoxysilane to the methylamine solution via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture. The product will be in a mixture with methylammonium chloride.

-

Filter the mixture to remove the precipitated salt.

-

Purify the filtrate by vacuum distillation to isolate N-Methylaminopropyltrimethoxysilane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of N-Methylaminopropyltrimethoxysilane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Spectral Width: 0-10 ppm

-

Relaxation Delay: 1 s

-

Expected Chemical Shifts (δ, ppm):

-

~3.5 (s, 9H, -Si(OCH₃)₃)

-

~2.4 (t, 2H, -CH₂-N)

-

~2.3 (s, 3H, -N-CH₃)

-

~1.5 (m, 2H, -CH₂-CH₂-CH₂-)

-

~0.6 (t, 2H, Si-CH₂-)

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024

-

Spectral Width: 0-70 ppm

-

Relaxation Delay: 2 s

-

Expected Chemical Shifts (δ, ppm):

-

~50 (-Si(OCH₃)₃)

-

~52 (-CH₂-N)

-

~36 (-N-CH₃)

-

~20 (-CH₂-CH₂-CH₂-)

-

~7 (Si-CH₂-)

-

²⁹Si NMR Spectroscopy:

-

Instrument: 80 MHz NMR Spectrometer

-

Pulse Program: Inverse-gated proton-decoupled

-

Number of Scans: 4096

-

Spectral Width: -100 to 0 ppm

-

Relaxation Delay: 10 s

-

Expected Chemical Shift (δ, ppm):

-

~ -40 to -50

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

A thin film of the liquid sample can be placed between two KBr or NaCl plates.

-

Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Spectrometer: FTIR Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Expected Characteristic Peaks (cm⁻¹):

-

~2940, 2840 (C-H stretching)

-

~1080 (Si-O-C stretching)

-

~1190 (C-N stretching)

-

~820 (Si-C stretching)

-

Absence of a strong broad peak around 3300-3500 indicates the absence of significant hydrolysis (O-H stretch).

-

Conclusion

N-Methylaminopropyltrimethoxysilane is a valuable chemical tool for researchers and professionals in materials science and drug development. Its well-defined chemical structure and predictable reactivity, particularly its hydrolysis and condensation behavior, allow for the controlled functionalization of surfaces and the creation of robust organic-inorganic interfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this versatile compound, enabling its effective application in a wide range of research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-METHYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Molecular Bridge: An In-depth Technical Guide to Silane Coupling Agent Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Silane (B1218182) coupling agents are organosilicon compounds that function as indispensable molecular bridges, creating durable and stable links between inorganic and organic materials. Their unique bifunctional nature allows them to significantly enhance the performance and longevity of a wide array of materials, from dental composites and medical implants to advanced drug delivery systems. This technical guide delves into the core mechanisms of silane coupling agents, providing a comprehensive understanding for professionals in research and development.

The Core Mechanism: A Two-Step Interfacial Reaction

The efficacy of silane coupling agents lies in a sequential, two-step chemical process that transforms the interfacial properties of dissimilar materials: hydrolysis and condensation.[1] These reactions enable the silane to form a robust covalent bridge between an inorganic substrate and an organic matrix.[2]

Step 1: Hydrolysis of Alkoxy Groups

The process begins with the hydrolysis of the alkoxy groups (-OR') attached to the silicon atom in the presence of water. This reaction, often catalyzed by acid or base, results in the formation of reactive silanol (B1196071) groups (-Si-OH).[3][4] The rate of hydrolysis is influenced by several factors, including the type of alkoxy group (methoxy groups hydrolyze faster than ethoxy groups), the pH of the solution, and the presence of catalysts.[5][6]

Step 2: Condensation and Bond Formation

Following hydrolysis, the newly formed silanol groups can undergo two critical condensation reactions:

-

Bonding to Inorganic Substrates: The silanol groups readily condense with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, silica, and metal oxides. This reaction forms stable, covalent siloxane bonds (Si-O-Inorganic), effectively anchoring the silane to the substrate.[7]

-

Self-Condensation: The silanol groups can also condense with each other, forming a cross-linked polysiloxane network at the interface.[7] This network enhances the strength and durability of the interfacial region.

Simultaneously, the organofunctional group (R) of the silane, which is designed to be compatible with the organic matrix, interacts and forms covalent bonds with the polymer during curing or polymerization.[2] This completes the molecular bridge, ensuring strong and stable adhesion between the two phases.

Visualizing the Mechanism and Workflow

To better illustrate the chemical processes and experimental procedures, the following diagrams have been generated using the DOT language.

Quantitative Performance Data

The selection of an appropriate silane coupling agent is critical and depends on the specific inorganic substrate and organic polymer matrix. The following tables summarize quantitative data on the performance of various silane coupling agents.

Table 1: Adhesion Strength Enhancement

| Silane Coupling Agent | Substrate | Polymer Matrix | Test Method | Bond Strength (MPa) | Reference |

| Silane + SBU | Resin Composite | Resin Composite | Micro-tensile | 69.6 ± 3.3 | [8] |

| Silane + CSE | Resin Composite | Resin Composite | Micro-tensile | 63.9 ± 3.7 | [8] |

| SBU (Control) | Resin Composite | Resin Composite | Micro-tensile | 55.4 ± 4.0 | [8] |

| CSE (Control) | Resin Composite | Resin Composite | Micro-tensile | 55.7 ± 4.2 | [8] |

| Two-bottle Silane | Epoxy-based Fiber Post | Composite Core | Push-out | Highest | [9][10] |

| One-bottle Silane | Epoxy-based Fiber Post | Composite Core | Push-out | Lowest | [9][10] |

Table 2: Surface Wettability Modification

| Silane Treatment | Substrate | Measurement Liquid | Contact Angle (°) | Reference |

| Untreated | Glass | DI Water | 18.6 ± 5.3 | [1] |

| 0.0002 VR-treated | Glass | DI Water | 58.2 ± 6.6 | [1] |

| 0.001 VR-treated | Glass | DI Water | 75.8 ± 6.2 | [1] |

| 0.01 VR-treated | Glass | DI Water | Not specified | [1] |

| Silcolloy 1000 | Coated Coupon | DI Water (Advancing) | 28.3 | [11] |

| SilcoNert 2000 | Coated Coupon | DI Water (Advancing) | 83.0 | [11] |

| Dursan | Coated Coupon | DI Water (Advancing) | 96.2 | [11] |

| Prototype Dursan | Coated Coupon | DI Water (Advancing) | 125.1 | [11] |

Detailed Experimental Protocols

Reproducible and reliable results in silane coupling agent applications depend on meticulous adherence to experimental protocols. The following are detailed methodologies for common silane treatment procedures.

Protocol 1: Surface Treatment of Fillers/Fibers (Pre-treatment Method)

This protocol outlines the pre-treatment of inorganic fillers or fibers with a silane solution prior to their incorporation into a polymer matrix.[6]

-

Solution Preparation:

-

Prepare a solvent blend, typically a mixture of alcohol and water (e.g., 95% ethanol/5% water).[12]

-

Adjust the pH of the solution to between 3.5 and 5.5 using an acid like acetic acid. This is not necessary for aminosilanes.[13]

-

Add the silane coupling agent to the solution with stirring to a final concentration of 0.5% to 2.0% by weight.[14][15]

-

Allow the solution to stand for a minimum of 5 minutes to facilitate hydrolysis and the formation of silanols.[12]

-

-

Filler/Fiber Treatment:

-

Rinsing and Drying:

Protocol 2: Deposition from Aqueous Solution

This method is commonly employed for treating surfaces like fiberglass.[14]

-

Solution Preparation:

-

Application:

-

Apply the solution to the substrate by spraying or dipping.[14]

-

-

Curing:

-

Cure the treated substrate at 110-120°C for 20-30 minutes.[14]

-

Protocol 3: Vapor Phase Deposition

This technique is suitable for achieving monolayer deposition of the silane.[12]

-

Substrate Preparation:

-

Ensure the substrate is clean and dry. For optimal monolayer deposition, pre-dry the substrate at 150°C for 4 hours.[14]

-

-

Deposition:

-

Place the substrate in a closed chamber adjacent to a reservoir containing the silane.

-

Heat the silane reservoir to achieve a vapor pressure of approximately 5 torr, or apply a vacuum until silane evaporation is observed.[12]

-

-

Curing:

-

No further curing is typically necessary after vapor phase deposition.

-

Conclusion

A thorough understanding of the silane coupling agent mechanism, from the fundamental chemical reactions to the practical aspects of application, is paramount for researchers and professionals in materials science and drug development. By carefully selecting the appropriate silane and meticulously following established experimental protocols, the full potential of these molecular bridges can be harnessed to create advanced materials with superior performance and durability. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for optimizing the use of silane coupling agents in a wide range of innovative applications.

References

- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. benchchem.com [benchchem.com]

- 4. amchro.at [amchro.at]

- 5. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 6. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 7. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 8. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. silcotek.com [silcotek.com]

- 12. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 13. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]

- 14. gelest.com [gelest.com]

- 15. witschem.com [witschem.com]

An In-depth Technical Guide to N-Methylaminopropyltrimethoxysilane (CAS 3069-25-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-Methylaminopropyltrimethoxysilane, a versatile organosilane compound. The information is curated for professionals in research, scientific, and developmental fields, presenting key physicochemical data, standardized experimental methodologies, and a visualization of its primary application workflow.

Core Physicochemical Properties

N-Methylaminopropyltrimethoxysilane is a clear, straw-colored liquid with a mild, amine-like odor.[1] It is a secondary amino-functional trialkoxy silane (B1218182) that is utilized in a variety of industrial and research applications, primarily for surface modification and as a coupling agent.[2]

The quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 3069-25-8 | [3] |

| Molecular Formula | C7H19NO3Si | [3][4] |

| Molecular Weight | 193.32 g/mol | [1][3][4][5] |

| Appearance | Clear to Straw Liquid | [1][5] |

| Odor | Mild, Amine-like | [1] |

| Purity | Typically ≥95-97% | [4][5][6] |

Table 2: Key Quantitative Specifications

| Property | Value | Conditions | Source |

| Boiling Point | 106 °C | at 30 mmHg | [1][4][7] |

| Density | 0.978 g/mL | at 25 °C | [4][6] |

| Refractive Index | 1.4194 | at 20 °C | [1][4][6] |

| Flash Point | 82 °C (180 °F) | Closed Cup | [4][8] |

| Vapor Pressure | 2 mmHg | at 50 °C | [1] |

| Freezing Point | < 0 °C | [1] |

Reactivity and Handling

N-Methylaminopropyltrimethoxysilane reacts slowly with water and moisture, leading to hydrolysis of the methoxy (B1213986) groups and the liberation of methanol.[1][8] This reactivity is fundamental to its mechanism as a coupling agent. Due to its moisture sensitivity, it should be stored in a cool, well-ventilated place under an inert atmosphere, such as nitrogen, with the container tightly closed.[1][8] It is incompatible with acids, alcohols, oxidizing agents, and peroxides.[1]

Experimental Protocols for Property Determination

The following are detailed methodologies for the key experiments used to determine the physicochemical properties of liquid chemicals like N-Methylaminopropyltrimethoxysilane, based on internationally recognized standards.

1. Boiling Point Determination (OECD 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[9][10][11]

-

Apparatus: An ebulliometer, or a dynamic method apparatus which can also determine vapor pressure, are commonly used.[9][10] Other methods include distillation, the Siwoloboff method, photocell detection, and differential thermal analysis.[9][10]

-

Procedure (Dynamic Method): A pressure vessel with a heating mantle, magnetic stirrer, temperature sensor, and pressure sensor is used. The substance is heated with constant stirring, and the pressure in the vessel is reduced. The temperature and pressure are recorded as the substance begins to boil. The boiling point at a given pressure is the plateau on the temperature-time curve.[9][10] The boiling point at standard pressure is then extrapolated.

-

Data Recording: The temperature at which stable boiling is observed is recorded.[12] For mixtures, an initial boiling point is noted when the first consistent bubbles appear.[12]

2. Density Measurement (ASTM D4052)

This method covers the determination of density and relative density of liquids using a digital density meter.[13]

-

Apparatus: A digital density meter featuring a U-shaped oscillating tube and a system for precise temperature control.

-

Procedure: The instrument is calibrated with two reference liquids of known density (e.g., dry air and freshly distilled water). A small sample of the test liquid is then introduced into the thermostated measuring cell. The instrument measures the change in the oscillation period of the U-tube caused by the sample's mass. This period is then used to calculate the density of the sample.

-

Data Recording: The density is typically reported in g/cm³ or kg/m ³ at a specified temperature, such as 25 °C.[13]

3. Refractive Index Measurement (ASTM D1218)

This standard test method details the measurement of the refractive index of transparent hydrocarbon liquids.[3][6]

-

Apparatus: A calibrated refractometer, such as an Abbe-type instrument, with a light source (typically a sodium D-line at 589.3 nm) and a means for temperature control.

-

Procedure: A small drop of the sample is placed on the prism of the refractometer. The instrument's prisms are then closed, and the temperature is allowed to equilibrate. The user then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece.

-

Data Recording: The refractive index is read directly from the instrument's scale at the test temperature (e.g., 20 °C).

4. Flash Point Determination (ASTM D93)

This method determines the flash point of petroleum products using a Pensky-Martens closed-cup tester.[1]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid that has openings for an ignition source, a stirrer, and a thermometer.

-

Procedure: A specified volume of the sample is placed in the test cup and heated at a slow, constant rate while being stirred.[4] At specified temperature intervals, the stirring is stopped, and an ignition source is applied through an opening in the lid.

-

Data Recording: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite.[4][5]

Core Applications and Workflow

N-Methylaminopropyltrimethoxysilane is primarily used as a silane coupling agent.[14][15][16] Its bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, minerals, and metals) and organic polymers, enhancing adhesion and improving the mechanical and physical properties of composite materials.[2][14][15][17] Key applications include:

-

Surface Treatment: Modifying the surface of inorganic fillers and fibers to improve their compatibility and dispersion within a polymer matrix.[2][15]

-

Adhesion Promoter: Used in coatings, adhesives, and sealants to improve their bond strength to various substrates.[2][15][17]

-

Composite Manufacturing: Enhancing the mechanical strength, water resistance, and electrical properties of reinforced plastics.[15][17]

The general workflow for using N-Methylaminopropyltrimethoxysilane for surface modification is depicted below.

Caption: General workflow for surface modification using N-Methylaminopropyltrimethoxysilane.

This diagram illustrates the key stages of utilizing N-Methylaminopropyltrimethoxysilane as a coupling agent. The process begins with the hydrolysis of the methoxy groups on the silicon atom to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent bonds. After a curing step, the substrate is left with a surface that is functionalized with methylaminopropyl groups, which can then react with or physically entangle with an applied organic polymer, thereby creating a strong and durable interface between the two materials.

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 2. N-METHYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 3. store.astm.org [store.astm.org]

- 4. delltech.com [delltech.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. oecd.org [oecd.org]

- 10. search.library.doc.gov [search.library.doc.gov]

- 11. oecd.org [oecd.org]

- 12. lcslaboratory.com [lcslaboratory.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. nbinno.com [nbinno.com]

- 15. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 16. KBG [kbgtech.co.kr]

- 17. Supplier of 3-AMINOPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

Role of N-Methylaminopropyltrimethoxysilane in sol-gel chemistry.

An In-depth Technical Guide on the Role of N-Methylaminopropyltrimethoxysilane in Sol-Gel Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylaminopropyltrimethoxysilane (MAPTMS) is a bifunctional organosilane that serves as a critical precursor in the field of sol-gel chemistry for creating advanced hybrid organic-inorganic materials. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group and a reactive N-methylamino group, allows it to act simultaneously as an inorganic network former and an organic functionalizing agent. This dual capability enables the precise tailoring of material properties, making it invaluable for applications ranging from sophisticated coatings and surface modifications to the development of controlled-release drug delivery systems. This technical guide provides a comprehensive overview of the fundamental chemistry of MAPTMS in sol-gel processes, detailed experimental protocols, quantitative analysis of reaction parameters, and its diverse applications.

Introduction to N-Methylaminopropyltrimethoxysilane (MAPTMS)

MAPTMS, with the chemical formula C₇H₁₉NO₃Si, is a versatile silane (B1218182) coupling agent.[1] Its structure is key to its functionality in sol-gel science. The molecule consists of a central silicon atom bonded to three methoxy (B1213986) groups (-OCH₃) and a propyl chain terminating in a secondary amine group (-NHCH₃). This architecture allows MAPTMS to bridge inorganic and organic materials through strong covalent bonds.[2][3]

The trimethoxysilyl end participates in the classic sol-gel reactions of hydrolysis and condensation to form a stable, cross-linked silica (B1680970) (Si-O-Si) network.[4][5] The N-methylaminopropyl group, on the other hand, imparts organic characteristics to the material and can serve multiple roles: as a site for further chemical reactions, as a modifier of surface properties, and as an internal base catalyst for the sol-gel reaction itself.[6][7]

The Core Role of MAPTMS in the Sol-Gel Process

The sol-gel process is a wet-chemical technique for fabricating materials, typically metal oxides, through the conversion of a colloidal solution (sol) into a solid network (gel).[8] For MAPTMS, this process is primarily driven by two simultaneous reactions: hydrolysis and condensation.[9]

2.1. Hydrolysis In the presence of water, the methoxy groups (-OCH₃) of the silane are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either an acid or a base.[10]

Si(OCH₃)₃-R' + 3H₂O ⇌ Si(OH)₃-R' + 3CH₃OH (where R' is the N-methylaminopropyl group)

2.2. Condensation The newly formed silanol (B1196071) groups are highly reactive and condense with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges. This polymerization process results in the formation of a three-dimensional inorganic network, which constitutes the backbone of the gel.[4]

Si(OH)₃-R' + HO-Si(OH)₂-R' ⇌ (R')(HO)₂Si-O-Si(OH)₂-R' + H₂O

The N-methylamino group within the MAPTMS structure can act as a base catalyst, accelerating the rates of both hydrolysis and condensation, a feature that distinguishes it from non-functionalized silanes.[6][7]

Quantitative Analysis of Reaction Parameters

The kinetics of the sol-gel process and the properties of the final material are highly dependent on several experimental parameters.

3.1. Effect of pH The rate of hydrolysis is significantly influenced by pH. The reaction is slowest near neutral pH (pH 7) and is catalyzed by both acidic and basic conditions.[10][11] The amino group of MAPTMS itself creates a basic environment, which can auto-catalyze the reaction.[6] In acidic media, hydrolysis is enhanced, and the resulting silanol groups are relatively stable, which can slow the rate of self-condensation.[12][13]

3.2. Effect of Water and Catalyst Concentration The ratio of water to silane precursor is a critical factor. An increase in the water ratio can dilute the silicate (B1173343) concentration, which can alter the rates of hydrolysis and condensation, ultimately leading to a longer gelation time.[14] Conversely, the catalyst concentration is often the most influential factor on gelation time. For base-catalyzed systems, increasing the catalyst concentration accelerates both hydrolysis and condensation, leading to a shorter gelation time.[14]

Table 1: Influence of Synthesis Parameters on Sol-Gel Reaction

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Effect on Gelation Time | References |

|---|---|---|---|---|

| pH | Minimum near pH 7; increases in acidic or basic conditions. | Base-catalyzed condensation is faster than acid-catalyzed. | Generally shorter in highly acidic or basic conditions. | [10][11][15] |

| Water Ratio | Increases with higher water concentration (up to a point). | Can decrease due to dilution effects at very high ratios. | Can increase at high water ratios due to dilution. | [14] |

| Catalyst Conc. | Increases with higher catalyst concentration. | Increases with higher catalyst concentration. | Decreases significantly with higher catalyst concentration. | [7][14] |

| Temperature | Increases with temperature. | Increases with temperature. | Decreases with higher temperature. |[16][17] |

3.3. Resulting Material Properties The synthesis conditions directly impact the physical properties of the resulting xerogel or aerogel. Parameters such as precursor choice, pH, and solvent affect the final surface area, pore volume, and density.

Table 2: Physical Properties of Organosilane-Derived Gels

| Precursor System | Synthesis pH | Density (g/cm³) | Specific Surface Area (m²/g) | Porosity (%) | Reference |

|---|---|---|---|---|---|

| MTMS-based Aerogel | N/A | ≈0.2 | 460-480 | 86-88 | [3] |

| TEOS/MTES | 2.0 | N/A | ~600 | N/A | [18][19] |

| TEOS/MTES | 4.5 | N/A | 600-1115 | N/A | [18][19] |

| MS/MTMS composite | N/A | 0.095 - 0.178 | N/A | N/A | [1] |

(Note: MTMS = Methyltrimethoxysilane; TEOS = Tetraethoxysilane; MTES = Methyltriethoxysilane; MS = Silica)

Key Applications in Research and Development

The unique properties of MAPTMS-derived materials make them suitable for a wide array of applications.

-

Surface Modification: MAPTMS is widely used to functionalize surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides.[2] The silane end forms a covalent bond with the surface, while the amino-functional tail alters the surface chemistry, improving adhesion to polymers, changing wettability, or providing reactive sites for immobilizing biomolecules.[11][20]

-

Hybrid Organic-Inorganic Coatings: Sol-gel technology allows for the creation of thin, durable, and functional coatings.[4][5] MAPTMS is a key component in hybrid coatings that combine the hardness of an inorganic silica network with the flexibility of organic components, offering enhanced mechanical properties and corrosion resistance.[21][22]

-

Drug Delivery: The porous nature of sol-gel materials, combined with the chemical functionality provided by MAPTMS, makes them excellent candidates for controlled-release drug carriers. The amino groups can be used to tune the surface charge and interact with drug molecules, while the pore structure can be tailored to control the release kinetics.[18][19]

Experimental Protocols

This section provides representative methodologies for the synthesis of MAPTMS-based sol-gel materials.

5.1. Protocol for a Hybrid MAPTMS/TMOS Sol-Gel Coating

This protocol is adapted from a study on hybrid coatings for metallic surfaces.[2][23]

-

Precursor Preparation: Prepare a mixture of 4 moles of γ-methacryloxypropyltrimethoxysilane (MAPTMS) and 1 mole of tetramethoxysilane (B109134) (TMOS). (Note: This protocol uses a related methacryloxy-functional silane, but the sol-gel steps are analogous for MAPTMS).

-

Sol Formation: To the silane mixture, add ethanol (B145695) and water. The final molar ratio of total silane to ethanol to water should be 1:3:3.

-

Hydrolysis: Stir the solution vigorously at room temperature. The hydrolysis process requires approximately 4 hours to complete, at which point a completely transparent and homogeneous sol should be obtained. Progress can be monitored via FTIR by observing the disappearance of the Si-OCH₃ band.

-

Viscosity Adjustment (Optional): For dip-coating applications, place the sol in an oven at 60°C for 2 hours, or until the viscosity is suitable for coating.

-

Coating Application: Apply the sol to a pre-cleaned substrate using a technique such as dip-coating or spin-coating.

-

Gelling and Curing: Allow the coated substrate to gel at room temperature, followed by a thermal curing step (e.g., in an oven) to complete the condensation and densify the network.

5.2. Protocol for Aminated Silica Nanoparticle Synthesis

This protocol, adapted from a method for creating aminated nanoparticles, uses a similar aminofunctional silane (APTES) and demonstrates a base-catalyzed synthesis.[24]

-

Solution Preparation: In a reaction vessel, prepare a mixture of 37.5 mL of ethanol and 30.75 mL of deionized water.

-

Precursor Addition: Under vigorous stirring at 28°C, add 0.6 mL of tetraethyl orthosilicate (B98303) (TEOS) and 1.275 mL of (3-aminopropyl)triethoxysilane (APTES). (Note: MAPTMS can be substituted, though reagent quantities may need optimization).

-

Catalysis and Gelation: To catalyze the reaction, add 6.75 mL of a 0.2 M NaOH aqueous solution to the mixture. Continue stirring. The solution will transition from a clear sol to a gel over time.

-

Aging: Allow the gel to age for a specified period (e.g., 24 hours) to strengthen the silica network.

-

Washing and Drying: Purify the nanoparticles by repeated centrifugation and washing with ethanol and water to remove unreacted precursors and catalyst. Finally, dry the particles in an oven or by lyophilization.

Conclusion

N-Methylaminopropyltrimethoxysilane is a cornerstone precursor in modern sol-gel chemistry, offering a unique convergence of inorganic and organic properties within a single molecule. Its ability to form a robust silica network while simultaneously introducing reactive amino functionalities provides researchers with a powerful tool to design and synthesize materials with precisely controlled properties. By carefully manipulating key reaction parameters such as pH, precursor ratios, and catalyst concentration, it is possible to tailor the kinetics of hydrolysis and condensation, thereby dictating the final structure and performance of the material. The applications, from protective coatings to advanced biomedical systems, continue to expand, underscoring the versatility and importance of MAPTMS in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vb.nweurope.eu [vb.nweurope.eu]

- 6. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sol–gel process - Wikipedia [en.wikipedia.org]

- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol-Gel Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mnt509.cankaya.edu.tr [mnt509.cankaya.edu.tr]

- 21. batadora.trentu.ca [batadora.trentu.ca]

- 22. Frontiers | Degradation of Sol-Gel Acrylic Coatings Based on Si and Zr Investigated Using Electrochemical Impedance, Infrared and X-Ray Photoelectron Spectroscopies [frontiersin.org]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of N-Methylaminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

N-Methylaminopropyltrimethoxysilane (N-MAPTMS), CAS number 3069-25-8, is a versatile organosilane compound that serves as a crucial molecular bridge between organic and inorganic materials.[1][2][3] Its bifunctional nature, featuring a reactive secondary amine and hydrolyzable methoxysilyl groups, allows for a wide range of chemical transformations, making it an invaluable tool in surface modification, adhesion promotion, and the synthesis of hybrid materials.[1][2][4] This guide provides a detailed exploration of the core reactivity of N-MAPTMS with various functional groups, supported by experimental insights and structured data.

Core Reactivity Mechanisms

The reactivity of N-MAPTMS is governed by its two distinct functional moieties: the trimethoxysilyl group and the N-methylamino group.

1. The Trimethoxysilyl Group: Hydrolysis and Condensation

The primary role of the trimethoxysilyl end of the molecule is to form stable, covalent bonds with inorganic substrates.[1][4] This process occurs in two main steps:

-

Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) undergo hydrolysis to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.[1][5][6] This reaction can be catalyzed by acids or bases. The hydrolysis is a stepwise process, and the rate is influenced by factors such as pH, water concentration, and solvent.[6][7]

-

Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:

-

With Surface Hydroxyl Groups: They react with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides to form stable siloxane (Si-O-Si) bonds, effectively grafting the silane (B1218182) onto the substrate.[1][4]

-

Self-Condensation: Silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface or in solution.[1][6]

-

This hydrolysis and condensation mechanism is fundamental to the function of N-MAPTMS as a coupling agent and surface modifier.[2]

2. The N-Methylamino Group: Reactions with Organic Moieties

The secondary amine in the propyl chain is a nucleophilic group that readily reacts with a variety of electrophilic organic functional groups.[1] This allows N-MAPTMS to covalently bond with organic polymers and molecules.

-

With Epoxy Groups: The amine group acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This results in a ring-opening reaction to form a stable carbon-nitrogen bond and a hydroxyl group.[8] This reactivity makes N-MAPTMS an effective curing agent or adhesion promoter for epoxy resins.[9][10]

-

With Isocyanates: The reaction between the amine and an isocyanate group (-N=C=O) is rapid and forms a substituted urea (B33335) linkage (-NH-CO-NH-).[11] This is a common reaction in the formation of polyurethanes and polyureas, where the silane can be used to incorporate a silyl (B83357) moiety for moisture-curing systems or for adhesion to inorganic fillers.[9]

-

With Carboxylic Acids and Derivatives: While direct reaction with carboxylic acids to form amides typically requires high temperatures or activating agents, the N-methylamino group will react more readily with activated carboxylic acid derivatives such as acid chlorides or anhydrides to form stable amide bonds.

-

With Acrylates and Methacrylates: The secondary amine can undergo a Michael addition reaction with the double bond of acrylates or methacrylates, forming a new carbon-nitrogen bond.

Data Presentation

The reactivity of N-MAPTMS is summarized below. Quantitative kinetic data is highly dependent on specific reaction conditions (solvent, temperature, pH, catalysts) and is therefore presented qualitatively unless specific studies are cited.

Table 1: Summary of N-Methylaminopropyltrimethoxysilane Reactivity

| Reacting Functional Group | Resulting Chemical Linkage | General Reaction Conditions |

| Trimethoxysilyl Group | ||

| Hydroxyl (-OH) on surfaces | Siloxane (Si-O-Substrate) | Presence of water; often in alcohol/water solvent; curing at elevated temperature (e.g., 80-110°C).[12] |

| Water (H₂O) | Silanol (Si-OH) | Aqueous or humid environment; pH can catalyze the reaction.[6] |

| Silanol (Si-OH) | Siloxane (Si-O-Si) | Follows hydrolysis; driven by removal of water/alcohol. |

| N-Methylamino Group | ||

| Epoxy | β-amino alcohol | Room or elevated temperature; often used as a curing agent in epoxy formulations.[8][10] |

| Isocyanate (-NCO) | Substituted Urea | Typically rapid at room temperature in aprotic solvents.[11] |

| Carboxylic Anhydride | Amide | Mild conditions, often in aprotic solvents. |

| Acrylate/Methacrylate | β-amino ester (Michael Addition) | Can proceed at room or elevated temperatures, sometimes base-catalyzed. |

Table 2: Spectroscopic Data for Hydrolysis and Condensation Monitoring

| Spectroscopic Method | Species | Characteristic Signal / Peak (cm⁻¹ or ppm) | Reference |

| FT-IR Spectroscopy | Si-O-CH₃ (in N-MAPTMS) | Asymmetric stretching ~1080-1100 cm⁻¹ | [6] |

| Si-OH (Silanol) | Broad band ~3200-3600 cm⁻¹, Si-OH stretch ~937 cm⁻¹ | [6] | |

| Si-O-Si (Linear) | Asymmetric stretching ~1107-1146 cm⁻¹ | [6][13] | |

| Si-O-Si (Cyclic) | Asymmetric stretching ~1013-1040 cm⁻¹ | [6][13] | |

| ²⁹Si NMR Spectroscopy | RSi(OCH₃)₃ (T⁰) | ~ -40 to -42 ppm | [5] |

| RSi(OCH₃)₂(OH) (T¹) | ~ -45 to -48 ppm | [5] | |

| RSi(OCH₃)(OH)₂ (T²) | ~ -56 to -62 ppm | [5] | |

| RSi(OH)₃ (T³) | ~ -66 to -69 ppm | [5] |

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving N-MAPTMS. Researchers should adapt these protocols based on their specific substrates, reagents, and desired outcomes.

Protocol 1: Surface Modification of Glass or Silica Substrates

This protocol describes the general procedure for covalently bonding N-MAPTMS to a hydroxyl-rich surface.

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in solvents like acetone (B3395972) and isopropanol, followed by treatment with piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma/UV-ozone cleaner. Rinse extensively with deionized water and dry under a stream of nitrogen or in an oven.

-

Silane Solution Preparation: Prepare a solution of N-MAPTMS (typically 1-5% v/v) in a suitable solvent. An ethanol (B145695)/water mixture (e.g., 95:5 v/v) is commonly used to facilitate hydrolysis.[12] Allow the solution to stir for a period (e.g., 1-2 hours) to promote the hydrolysis of the methoxy groups to silanols. The pH can be adjusted to catalyze this step.[7]

-

Deposition/Grafting: Immerse the cleaned, dry substrate in the prepared silane solution for a defined period (e.g., 30 minutes to 2 hours) at room temperature. Alternatively, the solution can be spin-coated or vapor-deposited onto the surface.

-

Rinsing: After deposition, rinse the substrate thoroughly with the solvent (e.g., ethanol) to remove any physisorbed silane molecules.

-

Curing: Cure the coated substrate in an oven, typically at 80-120°C for 30-60 minutes.[12] This step promotes the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the substrate and encouraging cross-linking.

Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy

This protocol outlines a method to observe the conversion of N-MAPTMS to its hydrolyzed and condensed forms.

-

Sample Preparation: In a sealed container, mix N-MAPTMS with a water/ethanol solution. The concentrations should be chosen based on the desired reaction rate.[6]

-

Initial Spectrum: Immediately after mixing, acquire a baseline FT-IR spectrum of the solution using an appropriate cell (e.g., ATR-FTIR).

-

Time-Resolved Measurement: Acquire spectra at regular time intervals (e.g., every 5-10 minutes) over several hours.

-

Data Analysis: Monitor the decrease in the intensity of the Si-O-CH₃ peak (~1080-1100 cm⁻¹) and the corresponding increase in the ethanol byproduct peak (~880 cm⁻¹).[13] Simultaneously, observe the appearance and evolution of the broad Si-OH band (~3400 cm⁻¹) and the Si-O-Si bands (~1013 and ~1107 cm⁻¹), which indicate condensation.[6]

Protocol 3: Use as a Curing Agent/Adhesion Promoter in an Epoxy Resin System

This protocol describes the integration of N-MAPTMS into a standard bisphenol A (BPA) epoxy resin formulation.

-

Formulation: In a suitable mixing vessel, combine the epoxy resin (e.g., E51) with N-MAPTMS. The stoichiometric ratio should be calculated based on the amine hydrogen equivalent weight (AHEW) of N-MAPTMS and the epoxy equivalent weight (EEW) of the resin. N-MAPTMS can be used as a co-hardener with other amines.

-

Mixing: Thoroughly mix the components at room temperature or with gentle heating to ensure a homogeneous mixture and reduce viscosity.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which could create voids in the cured material.

-

Application and Curing: Apply the formulated resin to the desired substrate or mold. Cure the system according to a defined temperature schedule (e.g., 2 hours at 80°C followed by 2 hours at 120°C). The schedule will depend on the specific resin and other hardeners used.

-

Characterization: Analyze the cured material using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) or FT-IR to confirm the consumption of the epoxy groups (disappearance of the peak at ~912 cm⁻¹).[10]

Visualizations of Pathways and Workflows

References

- 1. N-Methylaminopropyltrimethoxysilane | 3069-25-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 3069-25-8: (Methylaminopropyl)trimethoxysilane [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-METHYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Self-Assembled Monolayer Formation with N-Methylaminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation and characterization of self-assembled monolayers (SAMs) using N-Methylaminopropyltrimethoxysilane (N-MAPS). This document details the underlying chemical principles, experimental protocols, and characterization of these versatile surface modifications, which are pivotal in various fields, including biosensor development, drug delivery, and medical device engineering.